molecular formula C11H16KNO4 B6186314 potassium 4-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylate CAS No. 2639450-96-5

potassium 4-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylate

Cat. No. B6186314
CAS RN: 2639450-96-5
M. Wt: 265.3
InChI Key:
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Description

Potassium 4-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylate, also known as tert-Butyl 4-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate, is a chemical compound that has been the focus of scientific research in recent years. This compound is a derivative of the bicyclic lactam, azetidine, and has been synthesized for its potential use in pharmaceuticals.

Mechanism of Action

The mechanism of action of potassium 4-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylate is not fully understood. However, it is thought to work by inhibiting the growth of bacteria through interference with cell wall synthesis.
Biochemical and Physiological Effects:
Potassium 4-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylate has been shown to have low toxicity in vitro, indicating that it may be a safe compound for use in pharmaceuticals. Additionally, it has been shown to have good solubility in water and organic solvents, making it a versatile compound for use in drug synthesis.

Advantages and Limitations for Lab Experiments

One advantage of potassium 4-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylate is its antimicrobial activity against MRSA. This makes it a potentially useful compound for the development of new antibiotics. However, one limitation of this compound is its relatively low potency compared to other antibiotics.

Future Directions

There are several future directions for research on potassium 4-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylate. One direction is to investigate its potential use as a chiral building block in the synthesis of drugs. Another direction is to explore its antimicrobial activity against other bacteria, such as Pseudomonas aeruginosa. Additionally, further research could be done to understand the mechanism of action of this compound and to optimize its potency for use as an antibiotic.

Synthesis Methods

The synthesis of potassium 4-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylate involves the reaction of tert-butyl 4-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate with potassium tert-butoxide. This reaction results in the formation of the desired product, which can be purified by recrystallization.

Scientific Research Applications

Potassium 4-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylate has been the focus of scientific research due to its potential use in pharmaceuticals. This compound has been shown to have antimicrobial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, it has been investigated for its potential use as a chiral building block in the synthesis of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'potassium 4-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylate' involves the protection of the amine group in 2-azabicyclo[2.1.1]hexane with tert-butoxycarbonyl (Boc) group, followed by the reaction of the protected amine with potassium hydroxide and the carboxylic acid. The reaction will result in the formation of the potassium salt of the carboxylic acid derivative of the protected amine. The Boc group will then be removed to obtain the final product.", "Starting Materials": [ "2-azabicyclo[2.1.1]hexane", "tert-butyl chloroformate", "potassium hydroxide", "carboxylic acid" ], "Reaction": [ "Protection of amine group in 2-azabicyclo[2.1.1]hexane with tert-butoxycarbonyl (Boc) group using tert-butyl chloroformate and a base such as triethylamine or pyridine", "Reaction of the protected amine with potassium hydroxide and the carboxylic acid to form the potassium salt of the carboxylic acid derivative of the protected amine", "Removal of the Boc group using an acid such as trifluoroacetic acid or hydrochloric acid to obtain the final product, potassium 4-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylate" ] }

CAS RN

2639450-96-5

Product Name

potassium 4-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylate

Molecular Formula

C11H16KNO4

Molecular Weight

265.3

Purity

95

Origin of Product

United States

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